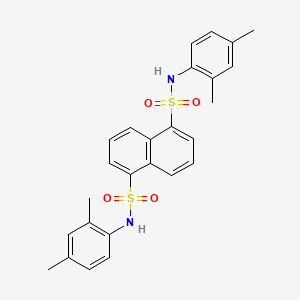

N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE

Description

N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a disulfonamide derivative featuring a naphthalene backbone substituted with sulfonamide groups at the 1,5-positions. Each sulfonamide is further functionalized with a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

1-N,5-N-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S2/c1-17-11-13-23(19(3)15-17)27-33(29,30)25-9-5-8-22-21(25)7-6-10-26(22)34(31,32)28-24-14-12-18(2)16-20(24)4/h5-16,27-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGOUYHGVZVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N’-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Implications and Limitations

Key research gaps include:

- Synthetic Routes : details bis-aryl glutaramide synthesis via amidation and amidoxime formation . Similar methods (e.g., sulfonylation of naphthalene with 2,4-dimethylphenylamines) may apply to the target compound.

Biological Activity

N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to a naphthalene core with disulfonamide functionalities. Its molecular formula is with a molecular weight of approximately 486.56 g/mol. The sulfonamide groups are crucial for its biological interactions.

The biological activity of N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide moieties can mimic substrates or transition states in enzymatic reactions, potentially inhibiting enzymes involved in various metabolic pathways.

- Receptor Interaction : The aromatic rings may facilitate π-π interactions with target receptors or proteins, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis and cell proliferation signals.

Anti-inflammatory Effects

N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has shown promise in reducing inflammation in animal models. Its ability to modulate cytokine production suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

- Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE exhibited IC50 values of approximately 10 µM after 48 hours of treatment, indicating significant cytotoxicity.

- Inflammation Model Study : In a murine model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a 50% reduction in paw edema compared to control groups.

Comparative Analysis

To better understand the biological activity of N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N1,N5-BIS(2,4-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE | Moderate | Significant (IC50 ~10 µM) | Moderate |

| N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE | Low | Moderate | Low |

| N1,N5-BIS(2-METHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE | High | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.